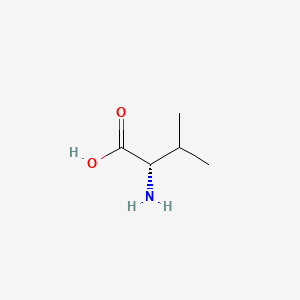

L-valine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very slightly soluble in alcohol; insoluble in ether

Solubility in water at 0 °C: 83.4 g/L; at 25 °C: 88.5 g/L; at 50 °C: 96.2 g/L; at 65 °C: 102.4 g/L

In water, 5.85X10+4 mg/L at 25 °C

58.5 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Protein Structure and Function

Valine is one of the 20 building blocks of proteins. Its side chain, composed of three carbon atoms, contributes to the protein's overall structure and function. Research explores how valine's positioning within a protein sequence influences protein folding, stability, and interaction with other molecules []. Understanding these interactions is vital for deciphering protein function in health and disease.

Source

Branched-Chain Amino Acid (BCAA) Metabolism

Valine belongs to the group of Branched-Chain Amino Acids (BCAAs) alongside Leucine and Isoleucine. Research investigates how valine is synthesized, metabolized, and interacts with other BCAAs within the body. This knowledge sheds light on nutrient requirements, muscle protein synthesis, and energy metabolism, particularly during exercise or stress conditions [].

Source

Valine Supplementation and Health Benefits

Studies explore the potential health benefits of valine supplementation. Researchers investigate its impact on muscle growth, exercise performance, blood sugar control, and even neurological function. Additionally, valine's role in specific diseases like liver disease and sickle cell disease is being explored.

Note

More research is needed to confirm the efficacy of valine supplementation for various health conditions.

Microbial Production of Valine

With the growing demand for valine in animal feed and potentially as a dietary supplement, research is dedicated to developing efficient methods for its production. Scientists are exploring the use of engineered microbes like E. coli and Corynebacterium glutamicum to produce valine in a controlled and cost-effective way.

Source

L-valine is an essential branched-chain amino acid, classified as a non-polar aliphatic amino acid. Its chemical structure is represented by the formula , and it is also known by various synonyms such as (2S)-2-amino-3-methylbutanoic acid and L-alpha-amino-beta-methylbutyric acid. First isolated from casein in 1901 by Hermann Emil Fischer, L-valine is crucial for protein biosynthesis in humans, as the body cannot synthesize it and must obtain it through dietary sources such as meat, dairy, soy products, and legumes .

Valine plays a multifaceted role in the body:

Protein synthesis

As a building block of proteins, valine is essential for tissue growth, repair, and enzyme function.

Muscle metabolism

During exercise, valine serves as a fuel source for skeletal muscles. It helps maintain blood sugar levels and prevents muscle breakdown.

Immune function

Valine may contribute to a healthy immune system by supporting the production of white blood cells.

Increased ammonia levels

High valine intake can overwhelm the body's ability to process it, leading to a buildup of ammonia, a potentially neurotoxic waste product.

Gastrointestinal issues

Excessive valine intake may cause nausea, vomiting, and diarrhea.

- Transamination: L-valine undergoes transamination to form alpha-ketoisovalerate, which is then converted into isobutyryl-CoA via oxidative decarboxylation. This reaction is catalyzed by branched-chain alpha-ketoacid dehydrogenase complex .

- Catabolism: The catabolic pathway of L-valine leads to the production of succinyl-CoA, which can enter the citric acid cycle, thus contributing to energy metabolism .

- Synthesis of Derivatives: L-valine can react at its amino or carboxyl groups to form various derivatives, which may have different biological activities .

L-valine plays a significant role in several biological processes:

- Muscle Growth and Repair: As a branched-chain amino acid, L-valine promotes muscle protein synthesis and tissue repair, making it particularly important for athletes and individuals engaged in resistance training .

- Energy Production: It serves as a substrate for gluconeogenesis, providing energy during periods of fasting or intense exercise .

- Neurotransmitter Regulation: L-valine influences neurotransmitter synthesis and may affect mood and cognitive function through its role in amino acid metabolism .

L-valine can be synthesized through various methods:

- Microbial Fermentation: Bacteria such as Corynebacterium glutamicum are used to ferment sugars into L-valine, making this method environmentally friendly and efficient .

- Chemical Synthesis: Racemic L-valine can be synthesized through the bromination of isovaleric acid followed by amination of the resulting alpha-bromo derivative .

- Enzymatic Synthesis: Enzymatic methods using specific aminotransferases can produce L-valine from precursor compounds like pyruvate .

L-valine has diverse applications across multiple fields:

- Nutritional Supplements: Commonly found in dietary supplements aimed at athletes for muscle recovery and performance enhancement .

- Pharmaceuticals: Used in formulations for parenteral nutrition and as a precursor in the synthesis of certain drugs, including penicillin derivatives .

- Animal Feed: Added to animal feed to promote growth and improve feed efficiency in livestock .

Research indicates that L-valine interacts with various biological systems:

- Insulin Sensitivity: Studies show that lower levels of serum L-valine are associated with improved insulin sensitivity in animal models, suggesting its potential role in metabolic disorders like diabetes .

- Neurotransmitter Interaction: It may influence the levels of neurotransmitters such as serotonin and dopamine, impacting mood regulation and cognitive functions .

L-valine is part of a group of branched-chain amino acids that includes leucine and isoleucine. Here’s a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| L-Valine | C5H11NO2 | Essential for muscle growth; promotes energy metabolism |

| L-Leucine | C6H13NO2 | Stronger effect on muscle protein synthesis; regulates blood sugar levels |

| L-Isoleucine | C6H13NO2 | Important for hemoglobin synthesis; involved in immune function |

Unlike leucine and isoleucine, which have more pronounced effects on muscle protein synthesis, L-valine primarily supports energy production and muscle recovery without significantly altering glucose metabolism directly.

L-Valine exists as a white crystalline powder with a sublimation temperature of 295–300°C. It is highly soluble in water (85 g/L at 20°C) but nearly insoluble in ethanol, ether, and acetone. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 315°C (decomposition) | |

| Density | 1.23 g/cm³ | |

| Specific Optical Rotation | $$[\alpha]^{25}_\text{D} = +28.3^\circ$$ (5 M HCl) | |

| Isoelectric Point (pI) | 5.96 |

The isoelectric point (pI) of 5.96 indicates that L-valine exists as a zwitterion at physiological pH, balancing its α-carboxyl ($$ \text{p}Ka \approx 2.32 $$) and α-amino ($$ \text{p}Ka \approx 9.62 $$) groups.

Thermodynamic Stability

L-Valine exhibits stability in aqueous solutions at neutral pH but degrades under extreme acidic or alkaline conditions. Its bulk density of 400 kg/m³ facilitates industrial handling.

Acid-Base Properties

L-valine exhibits typical amino acid acid-base behavior with two ionizable groups. The carboxyl group has a pKa value ranging from 2.29 to 2.32, while the amino group has a pKa value of 9.62 to 9.74 [21] [22] [23]. These values result in an isoelectric point (pI) of 5.96 to 6.02 [24] [21] [22], representing the pH at which the amino acid carries no net charge.

The pH of a 1% aqueous solution of L-valine ranges from 5.5 to 7.0 [25] [26] [27], indicating the compound's slightly acidic to neutral character in aqueous solution. This pH range is consistent with the amino acid's zwitterionic nature under physiological conditions.

Physical Properties

Appearance and Crystal Structure

L-valine appears as white crystals or crystalline powder at room temperature [2] [17] [26]. The compound has been extensively studied through X-ray crystallography, revealing its monoclinic crystal system with space group P2₁ [14] [15] [16]. The crystal structure determination has provided detailed information about molecular packing and intermolecular interactions within the solid state [15] [16].

Density and Thermal Properties

The density of L-valine is reported as 1.23 g/cm³ [2] [17] [26] [27], which is typical for amino acid crystals. The compound exhibits a melting point of 315°C (decomposition) [2] [17] [25] [26], indicating thermal degradation occurs rather than true melting.

Thermal analysis studies have revealed that L-valine undergoes thermal decomposition beginning around 295-300°C [25] [28] [29]. Differential scanning calorimetry (DSC) measurements show a baseline shift at 437 K, an endothermic event at 471 K, and decomposition/melting at 505 K [30]. Thermogravimetric analysis indicates that the thermal decomposition occurs in five or more distinct stages, with L-valine showing slower carbonization compared to other amino acids [28].

Solubility Characteristics

L-valine demonstrates moderate solubility in water, with a solubility of 85 g/L at 20°C [2] [31] [32]. The compound's solubility behavior varies significantly across different solvents, with the following order observed at 298.15 K: water > methanol > ethanol > 1,4-dioxane > isobutanol > acetone > n-butanol > ethyl acetate > acetonitrile > methyl acetate > isopropanol > n-propanol [31] [32].

The solubility of L-valine increases with temperature across all tested solvents [31] [32]. This temperature dependence has been successfully modeled using the modified Apelblat equation and other thermodynamic models [31] [32]. The compound shows very limited solubility in non-polar organic solvents, reflecting its hydrophilic nature due to the amino and carboxyl functional groups [33].

Spectroscopic and Analytical Properties

Optical Rotation and Purity Assessment

The specific rotation of L-valine serves as a critical parameter for purity assessment and optical characterization. Various measurement conditions have been established, with the most commonly reported values being [α]D²⁰ = +26.6° to +28.8° (c=8, 6N HCl) [1] [2] [17] [18]. The optical rotation values are sensitive to concentration, solvent composition, and temperature, requiring careful control of measurement conditions [19].

Structural Characterization

L-valine has been extensively characterized using various spectroscopic techniques. Infrared spectroscopy confirms the presence of characteristic functional groups, including N-H stretching, C-H stretching, C=O stretching, and C-N stretching vibrations [34] [35]. The compound's structure has been validated through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [35] [36].

X-ray diffraction studies have provided detailed structural parameters, including bond lengths, bond angles, and molecular conformations [34] [15] [16]. These crystallographic studies have been essential for understanding the three-dimensional structure and packing arrangements of L-valine in the solid state.

Thermodynamic Properties

Dissolution Thermodynamics

The dissolution of L-valine in various solvents has been studied extensively to understand the thermodynamic driving forces. The dissolution enthalpy, entropy, and Gibbs free energy changes have been determined for multiple solvent systems [31] [32] [37]. These thermodynamic parameters are essential for understanding solubility behavior and designing crystallization processes.

Thermal Stability

L-valine exhibits good thermal stability up to approximately 295°C, beyond which thermal decomposition begins [25] [28] [29]. The compound undergoes complex decomposition pathways, producing various products including acetone, formic acid, acetic acid, and pyruvic acid under certain conditions [36]. The thermal decomposition kinetics have been studied using non-isothermal methods, providing activation energies and reaction mechanisms [38].

Crystal Engineering and Polymorphism

Crystal Structure Analysis

Detailed crystallographic studies have revealed that L-valine crystallizes in the monoclinic space group P2₁ with specific lattice parameters: a = 9.345 Å, b = 26.620 Å, c = 9.748 Å [15] [16]. The crystal structure exhibits typical amino acid packing patterns with extensive hydrogen bonding networks stabilizing the crystal lattice [15].

Polymorphism Studies

Research has been conducted on the polymorphic behavior of L-valine, particularly in the context of crystallization from different solvents [31]. Powder X-ray diffraction patterns have confirmed that no crystal transformation occurs during solubility measurements across various temperature ranges [31], indicating the stability of the crystal form under normal experimental conditions.

Purity

Physical Description

Solid

Color/Form

White, crystalline solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

log Kow = -2.26

-2.26

Decomposition

Appearance

Melting Point

MP: 315 °C with decomposition (D-Valine (natural isomer))

MP: 293 °C with decomposition (L-Valine)

295 - 300 °C

Storage

UNII

Related CAS

Drug Indication

Therapeutic Uses

It is used as a dietary supplement. It is also an ingredient of several preparations that have been promoted for disorders of the liver.

Branched chain amino acid (BCAA)-enriched protein or amino acid mixtures and, in some cases, BCAA alone, have been used in the treatment of a variety of metabolic disorders. These amino acids have received considerable attention in efforts to reduce brain uptake of aromatic amino acids and to raise low circulating levels of BCAA in patients with chronic liver disease and encephalopathy. They have also been used in parenteral nutrition of patients with sepsis and other abnormalities.

Pharmacology

Valine is an aliphatic and extremely hydrophobic essential amino acid in humans related to leucine, Valine is found in many proteins, mostly in the interior of globular proteins helping to determine three-dimensional structure. A glycogenic amino acid, valine maintains mental vigor, muscle coordination, and emotional calm. Valine is obtained from soy, cheese, fish, meats and vegetables. Valine supplements are used for muscle growth, tissue repair, and energy. (NCI04)

Mechanism of Action

Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/

The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

Blood and tissue concentrations of branched chain amino acids (BCAA) are altered by several disease and abnormal physiological states, including diabetes mellitus, liver dysfunction, starvation, protein-calorie malnutrition, alcoholism, and obesity. These and other conditions sometimes produce drastic alterations in plasma pools of BCAA. /Amino acids/

Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools.

After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bond-specific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/

Protein secretion into the intestine continues even under conditions of protein-free feeding, and fecal nitrogen losses (ie, nitrogen lost as bacteria in the feces) may account for 25 percent of the obligatory loss of nitrogen. Under this dietary circumstance, the amino acids secreted into the intestine as components of proteolytic enzymes and from sloughed mucosal cells are the only sources of amino acids for the maintenance of the intestinal bacterial biomass. ... Other routes of loss of intact amino acids are via the urine and through skin and hair loss. These losses are small by comparison with those described above, but nonetheless may have a significant impact on estimates of requirements, especially in disease states. /Amino acids/

For more Absorption, Distribution and Excretion (Complete) data for L-Valine (8 total), please visit the HSDB record page.

Metabolism Metabolites

The branched-chain amino acids (BCAA) -- leucine, isoleucine, and valine -- differ from most other indispensable amino acids in that the enzymes initially responsible for their catabolism are found primarily in extrahepatic tissues. Each undergoes reversible transamination, catalyzed by a branched-chain aminotransferase (BCAT), and yields alpha-ketoisocaproate (KIC, from leucine), alpha-keto-beta-methylvalerate (KMV, from isoleucine), and alpha-ketoisovalerate (KIV, from valine). Each of these ketoacids then undergoes an irreversible, oxidative decarboxylation, catalyzed by a branchedchain ketoacid dehydrogenase (BCKAD). The latter is a multienzyme system located in mitochondrial membranes. The products of these oxidation reactions undergo further transformations to yield acetyl CoA, propionyl CoA, acetoacetate, and succinyl CoA; the BCAA are thus keto- and glucogenic.

Once the amino acid deamination products enter the tricarboxylic acid (TCA) cycle (also known as the citric acid cycle or Krebs cycle) or the glycolytic pathway, their carbon skeletons are also available for use in biosynthetic pathways, particularly for glucose and fat. Whether glucose or fat is formed from the carbon skeleton of an amino acid depends on its point of entry into these two pathways. If they enter as acetyl-CoA, then only fat or ketone bodies can be formed. The carbon skeletons of other amino acids can, however, enter the pathways in such a way that their carbons can be used for gluconeogenesis. This is the basis for the classical nutritional description of amino acids as either ketogenic or glucogenic (ie, able to give rise to either ketones [or fat] or glucose). Some amino acids produce both products upon degradation and so are considered both ketogenic and glucogenic. /Amino acids/

... An NMR analysis was performed to identify the (13)C-labeled metabolites that are generated by astroglia-rich primary cultures (APC) during catabolism of U-(13)C-valine and that are subsequently released into the incubation medium. The results presented show that APC (1) are potently disposing of the valine contained in the incubation medium; (2) are capable of degrading valine to the tricarboxylic acid (TCA) cycle member succinyl-CoA; and (3) release into the extracellular milieu valine catabolites and compounds generated from them such as U-(13)C-2-oxoisovalerate, U-(13)C-3-hydroxyisobutyrate, U-(13)C-2-methylmalonate, [U-(13)C]isobutyrate, and [U-(13)C]propionate as well as several TCA cycle-dependent metabolites including lactate.

... Metabolism of branched-chain amino acids (BCAAs) was investigated in cultured cerebellar astrocytes in a superfusion paradigm employing (15)N-labeled leucine, isoleucine, or valine. Some cultures were exposed to pulses of glutamate (50 uM; 10 sec every 2 min; 75 min in total) to mimic conditions during glutamatergic synaptic activity ... Incorporation of (15)N into intracellular glutamate from (15)N-leucine, (15)N-isoleucine, or (15)N-valine amounted to about 40-50% and differed only slightly among the individual BCAAs. Interestingly, label (%) in glutamate from (15)N-valine was not decreased upon exposure to exogenous glutamate, which was in contrast to a marked decrease in labeling (%) from (15)N-leucine or (15)N-isoleucine. This suggests an up-regulation of transamination involving only valine during repetitive exposure to glutamate. It is suggested that valine in particular might have an important function as an amino acid translocated between neuronal and astrocytic compartments, a function that might be up-regulated during synaptic activity.

The activities of key enzymes in the valine catabolic pathway - branched-chain aminotransferase, branched-chain alpha-keto acid dehydrogenase complex, methacrylyl (MC)-coenzyme A (CoA) hydratase (crotonase), and 3-hydroxyisobutyryl-CoA (HIB-CoA) hydrolase - were measured in normal and cirrhotic human livers. Unlike rat liver, which does not contain branched-chain aminotransferase, the aminotransferase activity in the normal liver was measurable and is increased somewhat in cirrhosis of the human liver. The total activity of branched-chain alpha-keto acid dehydrogenase complex in the normal human liver was approximately 1% of that in rat liver, and 20% to 30% of the complex was in the active form in both normal and cirrhotic livers. Only the actual activity of the enzyme was significantly decreased by cirrhosis. These results suggest that human liver is less active than rat liver in the catabolism of branched-chain amino and alpha-keto acids. Activities of MC-CoA hydratase and HIB-CoA hydrolase in human liver were very high compared with that of branched-chain alpha-keto acid dehydrogenase complex, suggesting an important role for these enzymes in catabolism of a potentially toxic compound, MC-CoA, formed as an intermediate in the catabolism of valine and isobutyrate. Cirrhosis resulted in a significant decrease in HIB-CoA hydrolase activity but had no effect on the citrate synthase activity, suggesting that the decrease in HIB-CoA hydrolase activity does not reflect a general decrease in mitochondria but that it may contribute to cellular damage that culminates in liver failure.

Wikipedia

Chlorin

Drug Warnings

Assays of the amino acid levels in 5,888 newborns and 20 subjects ranging in age from 1 to 20 years, suspected of metabolic diseases, revealed a case of "maple syrup urine disease" caused by disorders in the intermediate metabolism of valine, whose serum and urinary concentrations were followed up from the first days of life. This patient also showed frequent episodes of hypoglycemia. An early treatment with polyvitamins, minerals and trace elements for 18 months resulted in the partial reactivation of the deficient enzymatic systems and the return to normal of the serum and urinary valine and glucose values. Administration of the same treatment to patients over one year of age ... was much less effective, thus supporting the conclusion that the vitamins and minerals could be useful in the "maple syrup urine disease" only if they were administered immediately after the disease onset ...

Use Classification

Cosmetics -> Antistatic; Hair conditioning

Methods of Manufacturing

General Manufacturing Information

Valine: ACTIVE

Available commercially as D-, L-, or DL-valine.[Lewis RJ Sr; Hawley's Condensed Chemical Dictionary 15th ed Wiley (2007)

The amino acids that are incorporated into mammalian protein are alpha-amino acids, with the exception of proline, which is an alpha-imino acid. This means that they have a carboxyl group, an amino nitrogen group, and a side chain attached to a central alpha-carbon. Functional differences among the amino acids lie in the structure of their side chains. In addition to differences in size, these side groups carry different charges at physiological pH (e.g., nonpolar, uncharged but polar, negatively charged, positively charged); some groups are hydrophobic (e.g., branched chain and aromatic amino acids) and some hydrophilic (most others). These side chains have an important bearing on the ways in which the higher orders of protein structure are stabilized and are intimate parts of many other aspects of protein function.

Analytic Laboratory Methods

Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: valine; Matrix: feeds; Detection Limit: not provided.

Interactions

It has been well established that the branched chain amino acids (BCAA) compete with other large neutral amino acids (LNAA, particularly tryptophan and tyrosine) for membrane transport. Although the BCAA do not act as direct precursors for neurotransmitters, they can affect transport of certain LNAA across the blood-brain barrier, and thereby influence central nervous system concentrations of certain neurotransmitters.

Alterations of motor behavioral patterns and monoamine contents in the discrete /male Wistar/ rat brain areas after acute paraquat exposure (3, 5, 10, 20 mg/kg, sc) ... showed that paraquat at the doses of 5, 10, and 20 mg/kg significantly reduced locomotive, stereotypic, and rotational behaviors. Significant decreases of norepinephrine (NE) contents in cortex and hypothalamus, as well as striatal contents of dopamine (DA) and its acidic metabolites, were detected ... L-valine (200 mg/kg, ip) significantly attenuated paraquat-induced toxicity at moderate dose (5 mg/kg) but not at high dose (20 mg/kg)...

Dates

2: Alduina R, Sosio M, Donadio S. Complex Regulatory Networks Governing Production of the Glycopeptide A40926. Antibiotics (Basel). 2018 Apr 5;7(2). pii: E30. doi: 10.3390/antibiotics7020030. Review. PubMed PMID: 29621136.

3: Wang X, Zhang H, Quinn PJ. Production of L-valine from metabolically engineered Corynebacterium glutamicum. Appl Microbiol Biotechnol. 2018 May;102(10):4319-4330. doi: 10.1007/s00253-018-8952-2. Epub 2018 Mar 29. Review. PubMed PMID: 29594358.

4: Nie C, He T, Zhang W, Zhang G, Ma X. Branched Chain Amino Acids: Beyond Nutrition Metabolism. Int J Mol Sci. 2018 Mar 23;19(4). pii: E954. doi: 10.3390/ijms19040954. Review. PubMed PMID: 29570613.

5: Soares-Weiser K, Rathbone J, Ogawa Y, Shinohara K, Bergman H. Miscellaneous treatments for antipsychotic-induced tardive dyskinesia. Cochrane Database Syst Rev. 2018 Mar 19;3:CD000208. doi: 10.1002/14651858.CD000208.pub2. Review. PubMed PMID: 29552749.

6: Bezsudnova EY, Boyko KM, Popov VO. Properties of Bacterial and Archaeal Branched-Chain Amino Acid Aminotransferases. Biochemistry (Mosc). 2017 Dec;82(13):1572-1591. doi: 10.1134/S0006297917130028. Review. PubMed PMID: 29523060.

7: Koopman HN. Function and evolution of specialized endogenous lipids in toothed whales. J Exp Biol. 2018 Mar 7;221(Pt Suppl 1). pii: jeb161471. doi: 10.1242/jeb.161471. Review. PubMed PMID: 29514890.

8: Gannon NP, Schnuck JK, Vaughan RA. BCAA Metabolism and Insulin Sensitivity - Dysregulated by Metabolic Status? Mol Nutr Food Res. 2018 Mar;62(6):e1700756. doi: 10.1002/mnfr.201700756. Epub 2018 Feb 27. Review. PubMed PMID: 29377510.

9: Sekijima Y, Ueda M, Koike H, Misawa S, Ishii T, Ando Y. Diagnosis and management of transthyretin familial amyloid polyneuropathy in Japan: red-flag symptom clusters and treatment algorithm. Orphanet J Rare Dis. 2018 Jan 17;13(1):6. doi: 10.1186/s13023-017-0726-x. Review. PubMed PMID: 29343286; PubMed Central PMCID: PMC5773042.

10: Sarva H, Henchcliffe C. Valbenazine as the first and only approved treatment for adults with tardive dyskinesia. Expert Rev Clin Pharmacol. 2018 Mar;11(3):209-217. doi: 10.1080/17512433.2018.1429264. Epub 2018 Jan 23. Review. PubMed PMID: 29338466.

11: Fan L, Hsieh PN, Sweet DR, Jain MK. Krüppel-like factor 15: Regulator of BCAA metabolism and circadian protein rhythmicity. Pharmacol Res. 2018 Apr;130:123-126. doi: 10.1016/j.phrs.2017.12.018. Epub 2017 Dec 27. Review. PubMed PMID: 29288718.

12: Lei Y, Xie S, Guan X, Song C, Zhang Z, Meng J. Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chem. 2018 Apr 15;245:1141-1147. doi: 10.1016/j.foodchem.2017.11.056. Epub 2017 Nov 16. Review. PubMed PMID: 29287333.

13: Zaid Iskandar M, Lang CC. Sacubitril and valsartan fixed combination to reduce heart failure events in post-acute myocardial infarction patients. Drugs Today (Barc). 2017 Oct;53(10):545-551. doi: 10.1358/dot.2017.53.10.2722396. Review. PubMed PMID: 29286056.

14: Sinokrot H, Smerat T, Najjar A, Karaman R. Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years. Molecules. 2017 Oct 16;22(10). pii: E1736. doi: 10.3390/molecules22101736. Review. PubMed PMID: 29035325.

15: Correll CU, Kane JM, Citrome LL. Epidemiology, Prevention, and Assessment of Tardive Dyskinesia and Advances in Treatment. J Clin Psychiatry. 2017 Sep/Oct;78(8):1136-1147. doi: 10.4088/JCP.tv17016ah4c. Review. PubMed PMID: 29022654.

16: Amorim Franco TM, Blanchard JS. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability. Biochemistry. 2017 Nov 7;56(44):5849-5865. doi: 10.1021/acs.biochem.7b00849. Review. PubMed PMID: 28977745; PubMed Central PMCID: PMC5839172.

17: Jiang B, Yang J, Rahoui N, Taloub N, Huang YD. Functional polymer materials affecting cell attachment. Adv Colloid Interface Sci. 2017 Dec;250:185-194. doi: 10.1016/j.cis.2017.09.002. Epub 2017 Sep 14. Review. PubMed PMID: 28950985.

18: Fouré A, Bendahan D. Is Branched-Chain Amino Acids Supplementation an Efficient Nutritional Strategy to Alleviate Skeletal Muscle Damage? A Systematic Review. Nutrients. 2017 Sep 21;9(10). pii: E1047. doi: 10.3390/nu9101047. Review. PubMed PMID: 28934166; PubMed Central PMCID: PMC5691664.

19: Mizui T, Ohira K, Kojima M. BDNF pro-peptide: a novel synaptic modulator generated as an N-terminal fragment from the BDNF precursor by proteolytic processing. Neural Regen Res. 2017 Jul;12(7):1024-1027. doi: 10.4103/1673-5374.211173. Review. PubMed PMID: 28852376; PubMed Central PMCID: PMC5558473.

20: Wolfe RR. Branched-chain amino acids and muscle protein synthesis in humans: myth or reality? J Int Soc Sports Nutr. 2017 Aug 22;14:30. doi: 10.1186/s12970-017-0184-9. eCollection 2017. Review. PubMed PMID: 28852372; PubMed Central PMCID: PMC5568273.